molecular formula C19H27NO B2407709 N-cyclohexyl-3-(4-isobutylphenyl)acrylamide CAS No. 329778-99-6

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide

Cat. No.: B2407709
CAS No.: 329778-99-6
M. Wt: 285.431
InChI Key: RLNSOBATITWVTB-OUKQBFOZSA-N
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Description

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide is an organic compound with the molecular formula C19H27NO It is a member of the acrylamide family, characterized by the presence of an amide group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-isobutylphenylacrylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the double bond in the acrylate moiety or reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty polymers or as an additive in materials science.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(4-isobutylphenyl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(4-isobutylphenyl)acrylamide
  • N-cyclohexyl-3-(3-methoxyphenyl)acrylamide
  • 3-(4-chlorophenyl)-N-cyclohexylacrylamide

Uniqueness

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide is unique due to its specific structural features, such as the cyclohexyl group and the isobutylphenyl moiety. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

(E)-N-cyclohexyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-15(2)14-17-10-8-16(9-11-17)12-13-19(21)20-18-6-4-3-5-7-18/h8-13,15,18H,3-7,14H2,1-2H3,(H,20,21)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNSOBATITWVTB-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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